molecular formula C12H17FO7 B13127336 (2S,3R,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyltriacetate

(2S,3R,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyltriacetate

Cat. No.: B13127336
M. Wt: 292.26 g/mol
InChI Key: QFVJLBVULJFLKN-MOBXTKCLSA-N
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Description

(2S,3R,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyltriacetate is a complex organic compound with a unique structure that includes a fluorine atom and multiple acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyltriacetate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyltriacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(2S,3R,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyltriacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyltriacetate involves its interaction with specific molecular targets and pathways. The fluorine atom and acetyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H17FO7

Molecular Weight

292.26 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12-/m0/s1

InChI Key

QFVJLBVULJFLKN-MOBXTKCLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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